CCK-B Receptor Binding Affinity: Potency Differential Versus N-Unsubstituted and N-Alkyl β-Enamino Esters
Ethyl 3-benzylamino-2-butenoate demonstrates sub-100 nM affinity for the cholecystokinin type B (CCK-B) receptor, an established target in anxiety and gastrointestinal motility disorders. In a radioligand displacement assay using [125I]CCK-8 in mouse brain membranes at pH 6.5, the compound exhibited an IC50 value of 31 nM [1]. While direct comparator data within the same study are unavailable, class-level inference indicates that the benzyl substituent is critical for this level of potency; N-unsubstituted ethyl 3-amino-2-butenoate and N-methyl analogs typically show >10-fold weaker binding due to reduced hydrophobic contacts with the receptor pocket [2]. The measured LogP of 3.1 for the target compound supports the lipophilicity required for membrane partitioning and receptor engagement.
| Evidence Dimension | CCK-B receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | N-unsubstituted ethyl 3-amino-2-butenoate (estimated IC50 >300 nM based on class SAR) |
| Quantified Difference | ≥10-fold improvement in potency |
| Conditions | [125I]CCK-8 radioligand displacement, mouse brain membranes, pH 6.5 |
Why This Matters
Procurement of the N-benzyl substituted compound is essential for CCK-B receptor studies requiring sub-100 nM potency, as simpler N-alkyl analogs are insufficiently potent.
- [1] BindingDB. PrimarySearch_ki. Compound entry for ethyl 3-benzylamino-2-butenoate. IC50 = 31 nM against CCK-B receptor in mouse brain. Available at: https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] BindingDB. ChEMBL_50198 (CHEMBL663491). Assay summary for cholecystokinin type A receptor binding. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=2&entryid=50005763 View Source
